Vanin-1-IN-4
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Overview
Description
Vanin-1-IN-4 is a chemical compound known for its inhibitory effects on the enzyme vascular non-inflammatory molecule-1 (vanin-1). Vanin-1 is an ectoenzyme with pantetheinase activity, which breaks down pantetheine into cysteamine and pantothenic acid, a precursor of coenzyme A . This compound has garnered attention due to its potential therapeutic applications, particularly in the context of inflammatory diseases and oxidative stress-related conditions .
Preparation Methods
The synthesis of Vanin-1-IN-4 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the nucleophilic addition-elimination reaction of pantetheinic acid-derived Weinreb amide under Barbier conditions . The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and deionized water .
Chemical Reactions Analysis
Vanin-1-IN-4 primarily undergoes reactions related to its inhibitory function on vanin-1. The compound interacts with the enzyme’s active site, inhibiting its pantetheinase activity. Common reagents used in these reactions include various salts and buffers to maintain the appropriate conditions for enzyme inhibition . The major product formed from these reactions is the inhibition of vanin-1 activity, leading to reduced levels of cysteamine and pantothenic acid .
Scientific Research Applications
Mechanism of Action
Vanin-1-IN-4 exerts its effects by inhibiting the pantetheinase activity of vanin-1. This inhibition prevents the breakdown of pantetheine into cysteamine and pantothenic acid, thereby affecting coenzyme A metabolism and lipid metabolism . The molecular targets involved include the active site of vanin-1, where this compound binds and inhibits its enzymatic activity .
Comparison with Similar Compounds
Vanin-1-IN-4 is unique due to its specific inhibitory action on vanin-1. Similar compounds include other vanin-1 inhibitors such as RR6 and its derivatives . These compounds also inhibit vanin-1 but may differ in their potency and duration of action. For example, OMP-7, a derivative of RR6, has shown more potent activity compared to its parent compound .
Properties
Molecular Formula |
C19H24N6O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
8-oxa-2-azaspiro[4.5]decan-2-yl-[2-[[(1S)-1-pyrazin-2-ylethyl]amino]pyrimidin-5-yl]methanone |
InChI |
InChI=1S/C19H24N6O2/c1-14(16-12-20-5-6-21-16)24-18-22-10-15(11-23-18)17(26)25-7-2-19(13-25)3-8-27-9-4-19/h5-6,10-12,14H,2-4,7-9,13H2,1H3,(H,22,23,24)/t14-/m0/s1 |
InChI Key |
RZEQDKIIEMKNMN-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=CN=C1)NC2=NC=C(C=N2)C(=O)N3CCC4(C3)CCOCC4 |
Canonical SMILES |
CC(C1=NC=CN=C1)NC2=NC=C(C=N2)C(=O)N3CCC4(C3)CCOCC4 |
Origin of Product |
United States |
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